molecular formula C8H10O3S2 B065540 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione CAS No. 161196-23-2

5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione

Cat. No. B065540
CAS RN: 161196-23-2
M. Wt: 218.3 g/mol
InChI Key: CHGDTKXIBWRKIM-UHFFFAOYSA-N
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Description

5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (DTC) is a heterocyclic organic compound . It is used in the synthesis of networked polymers .


Synthesis Analysis

The radical copolymerization of DTC and 2-hydroxyethyl methacrylate (HEMA) was carried out in dimethyl sulfoxide (DMSO) using 2,2’-azobis(isobutyronitrile) (AIBN) as a radical initiator . The copolymerization proceeded smoothly to give poly(DTC-co-HEMA)s with various compositions .


Chemical Reactions Analysis

The radical copolymerization of DTC and 2-hydroxyethyl methacrylate (HEMA) was carried out in dimethyl sulfoxide (DMSO) using 2,2’-azobis(isobutyronitrile) (AIBN) as a radical initiator . The copolymerization proceeded smoothly to give poly(DTC-co-HEMA)s with various compositions .


Physical And Chemical Properties Analysis

The thermal properties of the obtained polymers were evaluated by thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). The obtained polymers showed 5 wt% loss temperature (Td5) in the range from 163 to 204℃. The polymers obtained exhibited glass transition temperature (Tg) in the range from 63 to 93℃ .

Scientific Research Applications

  • Synthesis and Reaction in Polymer Science :

    • Kihara et al. (1995) synthesized this compound from glycidyl methacrylate and carbon disulfide, leading to polymethacrylate formation. This research highlights its application in polymer science, particularly in the creation of polymethacrylates with potential utility in various industrial applications (Kihara, Tochigi, & Endo, 1995).
  • Ring-Opening Polymerization :

    • Choi et al. (1998) discussed the selective cationic isomerizations and ring-opening polymerizations of cyclic five-membered dithiocarbonates, including 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione. This study contributes to our understanding of polymerization processes and the synthesis of polydithiocarbonates (Choi, Sanda, & Endo, 1998).
  • Reactions under High Pressure :

    • Taguchi et al. (1988) explored the reaction of oxiranes with carbon disulfide under high pressure, yielding different derivatives of 1,3-oxathiolane-2-thione. These findings are significant for high-pressure chemical synthesis (Taguchi, Yanagiya, Shibuya, & Suhara, 1988).
  • Biological Evaluation in Medicinal Chemistry :

  • Organic Synthesis and Mechanism Studies :

  • Application in Antiviral Research :

    • Faury et al. (1992) synthesized new tetrazole oxathiolane nucleoside analogues and evaluated them as HIV-1 antiviral agents. Although they were found inactive against HIV-1, this research contributes to the ongoing search for effective antiviral drugs (Faury, Camplo, Charvet, Chermann, & Kraus, 1992).

Mechanism of Action

The mechanism of action of DTC is related to its role in the radical copolymerization process. It reacts with 2-hydroxyethyl methacrylate (HEMA) in the presence of a radical initiator to form a copolymer .

Future Directions

The copolymer with 4 mol % DTC content could be cross-linked by using 4,7,10-trioxa-1,13-tridecanediamine or poly(ethylene glycol) bis(3-aminopropyl) terminated (Mn = 1500) as a cross-linker. The obtained networked polymers were swollen in water exhibiting 165 and 242% swelling ratio, respectively. It was also found that lysine ammonium salt could be used as a crosslinker of the poly(DTC-co-HEMA) . This suggests potential applications in the development of new materials.

properties

IUPAC Name

(2-sulfanylidene-1,3-oxathiolan-5-yl)methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S2/c1-5(2)7(9)10-3-6-4-13-8(12)11-6/h6H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGDTKXIBWRKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1CSC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438223
Record name 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione

CAS RN

161196-23-2
Record name 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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